Ethyl 5,6-Dichloronicotinate
Overview
Description
Ethyl 5,6-dichloronicotinate (EDCN) is an organic compound that has a wide range of applications in scientific research, including in biochemical and physiological studies. EDCN is a derivative of nicotinic acid, and is a colorless, crystalline solid that is relatively stable and non-toxic. It is easily soluble in water and organic solvents, making it an ideal compound for use in laboratory experiments. EDCN has the potential to be used in a variety of applications, from drug discovery and development to basic research in biochemistry and physiology.
Mechanism Of Action
The exact mechanism of action of Ethyl 5,6-Dichloronicotinate is not fully understood, however, it is believed to act as an antagonist of nicotinic acid receptors. Nicotinic acid receptors are located in the cell membrane, and are involved in the regulation of cellular processes such as metabolism, ion transport, and signal transduction. It is believed that Ethyl 5,6-Dichloronicotinate binds to these receptors and blocks the action of nicotinic acid, thus inhibiting the function of the receptor.
Biochemical And Physiological Effects
Ethyl 5,6-Dichloronicotinate has been shown to have a variety of biochemical and physiological effects. In biochemical studies, Ethyl 5,6-Dichloronicotinate has been shown to inhibit the metabolism of nicotinic acid in cells, as well as to inhibit the activity of enzymes involved in the metabolism of nicotinic acid. In physiological studies, Ethyl 5,6-Dichloronicotinate has been shown to have a variety of effects on the cardiovascular system, including reducing blood pressure and heart rate, as well as decreasing the production of cholesterol. In addition, Ethyl 5,6-Dichloronicotinate has been shown to have a variety of effects on the nervous system, including reducing anxiety and improving motor coordination.
Advantages And Limitations For Lab Experiments
The use of Ethyl 5,6-Dichloronicotinate in laboratory experiments has a number of advantages. Ethyl 5,6-Dichloronicotinate is relatively stable and non-toxic, making it safe to use in laboratory experiments. It is also easily soluble in water and organic solvents, making it easy to use in a variety of laboratory experiments. In addition, Ethyl 5,6-Dichloronicotinate is relatively inexpensive, making it a cost-effective compound for use in laboratory experiments.
However, there are also some limitations to the use of Ethyl 5,6-Dichloronicotinate in laboratory experiments. Ethyl 5,6-Dichloronicotinate is not a very potent compound, and its effects are relatively weak compared to other compounds. In addition, Ethyl 5,6-Dichloronicotinate can be difficult to obtain, as it is not widely available commercially.
Future Directions
The use of Ethyl 5,6-Dichloronicotinate in scientific research is still relatively new, and there are a number of potential future directions for research. One potential area of research is the development of new synthetic methods for the production of Ethyl 5,6-Dichloronicotinate. Additionally, further research could be conducted to explore the potential applications of Ethyl 5,6-Dichloronicotinate in drug discovery and development. Finally, further research could be conducted to explore the potential physiological and biochemical effects of Ethyl 5,6-Dichloronicotinate, as well as to explore the potential mechanisms of action of Ethyl 5,6-Dichloronicotinate.
Scientific Research Applications
Ethyl 5,6-Dichloronicotinate has been used in a variety of scientific research applications, including in biochemical and physiological studies. In biochemistry, Ethyl 5,6-Dichloronicotinate has been used to study the metabolism of nicotinic acid in cells, and to investigate the effects of nicotinic acid on the function of enzymes. In physiology, Ethyl 5,6-Dichloronicotinate has been used to study the effects of nicotinic acid on the cardiovascular system, and to investigate the effects of nicotinic acid on the nervous system. In addition, Ethyl 5,6-Dichloronicotinate has been used in drug discovery and development, as well as in basic research in biochemistry and physiology.
properties
IUPAC Name |
ethyl 5,6-dichloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQSPCCCBKQNEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587925 | |
Record name | Ethyl 5,6-dichloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,6-Dichloronicotinate | |
CAS RN |
401566-69-6 | |
Record name | 3-Pyridinecarboxylic acid, 5,6-dichloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401566-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5,6-dichloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5,6-Dichloronicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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